molecular formula C20H18ClN3O4 B5671174 N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5671174
M. Wt: 399.8 g/mol
InChI Key: IXPCGWFNRAPJKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves linear synthesis strategies, employing various reagents and catalysts to introduce specific functional groups such as methoxy, chloro, and acetamide moieties. For instance, in the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, compounds are characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis to confirm their structure and purity (Vinayak et al., 2014).

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the spatial arrangement of atoms within a compound, which directly influences its chemical reactivity and physical properties. X-ray crystallography, NMR spectroscopy, and IR spectroscopy are common techniques used for structural determination. For example, the crystal structure of closely related compounds reveals the non-planar discrete molecular arrangement, which can affect the compound's reactivity and interactions with other molecules (Davis & Healy, 2010).

Chemical Reactions and Properties

The chemical reactivity of N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is influenced by its functional groups, enabling a variety of chemical transformations. These reactions include but are not limited to acylation, methylation, and the formation of Schiff bases, which are pivotal in further derivatization and exploration of its chemical properties (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insight into these properties, which are essential for predicting the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and stability, are largely dictated by the electronic configuration and the presence of specific functional groups. Studies on related compounds have shown a range of activities, including antimicrobial and anticancer properties, which highlight the significance of chemical properties in determining potential applications (Hossan et al., 2012).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-27-15-5-3-4-13(10-15)16-7-9-20(26)24(23-16)12-19(25)22-17-11-14(21)6-8-18(17)28-2/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPCGWFNRAPJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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